molecular formula C7H6F2S B3038695 (2,5-Difluorophenyl)methanethiol CAS No. 886497-92-3

(2,5-Difluorophenyl)methanethiol

Cat. No.: B3038695
CAS No.: 886497-92-3
M. Wt: 160.19 g/mol
InChI Key: SXZSUEJZTSCAJZ-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)methanethiol (GEO-01067) is a fluorinated aromatic thiol characterized by a methanethiol group (-CH₂SH) attached to a benzene ring substituted with fluorine atoms at the 2- and 5-positions. This compound is part of a broader class of difluorophenylmethanethiols, which are of interest in organic synthesis, pharmaceutical intermediates, and materials science due to the electron-withdrawing effects of fluorine and the nucleophilic reactivity of the thiol group. Notably, the 2,5-difluoro substitution pattern distinguishes it from other isomers, such as the 2,4- and 3,4-difluoro analogs, which exhibit distinct physicochemical and reactivity profiles.

Properties

IUPAC Name

(2,5-difluorophenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZSUEJZTSCAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304308
Record name 2,5-Difluorobenzenemethanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-92-3
Record name 2,5-Difluorobenzenemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)methanethiol typically involves the introduction of a thiol group to a difluorobenzyl precursor. One common method is the nucleophilic substitution reaction where a difluorobenzyl halide reacts with a thiol reagent under basic conditions. The reaction can be represented as follows:

C6H3F2CH2X+HSC6H3F2CH2SH+XC_6H_3F_2CH_2X + HS^- \rightarrow C_6H_3F_2CH_2SH + X^- C6​H3​F2​CH2​X+HS−→C6​H3​F2​CH2​SH+X−

where (X) is a halide such as chlorine or bromine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of (2,5-Difluorophenyl)methanethiol may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Corresponding sulfides (R-S-R).

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(2,5-Difluorophenyl)methanethiol has been investigated for its potential as a pharmacophore in drug design. Its unique electronic properties due to the fluorine substituents enhance biological activity by improving binding affinity to target proteins.

  • Case Study : Research has shown that derivatives of this compound exhibit promising activity as enzyme inhibitors in cancer therapy, particularly targeting kinases involved in tumor growth.

Material Science

This compound serves as a precursor for synthesizing novel materials with desirable properties such as enhanced thermal stability and electrical conductivity.

  • Application : It is used in the development of conductive polymers and coatings that are essential in electronic applications.

Environmental Science

(2,5-Difluorophenyl)methanethiol is being explored for its potential in environmental remediation processes. Its thiol group can form complexes with heavy metals, facilitating their removal from contaminated sites.

  • Research Findings : Studies indicate that this compound can effectively chelate metals such as lead and cadmium from aqueous solutions, making it a candidate for bioremediation strategies.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)methanethiol involves its interaction with biological molecules through its thiol group. Thiol groups are known to form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction can affect various molecular pathways and targets, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structural Isomers

The positional isomerism of fluorine substituents on the benzene ring significantly impacts molecular properties. Below is a detailed comparison of (2,5-Difluorophenyl)methanethiol with its closest analogs:

Structural and Electronic Effects

  • (3,4-Difluorophenyl)methanethiol (GEO-01068): Fluorines at the 3- and 4-positions create a para-difluoro configuration relative to the methanethiol group.
  • (2,4-Difluorophenyl)methanethiol (GEO-01066) : Fluorines at 2- and 4-positions introduce steric hindrance near the thiol group, which may reduce nucleophilic reactivity in certain reactions. The proximity of the 2-fluorine to the -CH₂SH group could also influence conformational flexibility .
  • This symmetry might enhance crystallinity or packing efficiency in solid-state applications .

Data Table: Key Properties of Difluorophenylmethanethiols

Compound Name CAS Number Fluorine Positions Commercial Availability (Georganics ID) Notes
(3,4-Difluorophenyl)methanethiol [666752-97-2] 3, 4 GEO-01068 Enhanced acidity due to para-fluorines
(2,5-Difluorophenyl)methanethiol N/A 2, 5 GEO-01067 Symmetric substitution; limited data
(2,4-Difluorophenyl)methanethiol [170924-51-3] 2, 4 GEO-01066 Steric hindrance near thiol group

Research Findings and Implications

  • Reactivity in Coupling Reactions : The 3,4-difluoro isomer’s stronger electron-withdrawing effects may favor its use in Suzuki-Miyaura couplings or thiol-ene click chemistry, where electron-deficient aryl groups enhance reaction rates. The 2,5-isomer’s balanced electronic profile could make it suitable for applications requiring moderate reactivity and stability .
  • Biological Applications : Fluorinated thiols are explored as protease inhibitors or radiotracers. The 2,4-isomer’s steric bulk might hinder binding in enzyme active sites, whereas the 2,5-isomer’s symmetry could improve target selectivity .
  • Material Science: The 2,5-isomer’s structural symmetry may aid in self-assembled monolayer (SAM) formation on metal surfaces, though experimental validation is needed.

Biological Activity

(2,5-Difluorophenyl)methanethiol, also known as 2,5-difluorobenzyl mercaptan, is an organic compound with the molecular formula C7H6F2S. This compound has garnered attention in various fields of research due to its unique structural properties, particularly the presence of a thiol group (-SH) and two fluorine atoms on the benzene ring. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C7H6F2S
  • Molecular Weight : 164.19 g/mol
  • Functional Groups : Thiol (-SH), Fluorine substituents

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of (2,5-Difluorophenyl)methanethiol is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to modifications in protein structure and function, affecting various molecular pathways. The compound's ability to interact with biological molecules suggests potential applications in medicinal chemistry and biochemical research.

Antimicrobial Properties

Research indicates that (2,5-Difluorophenyl)methanethiol may exhibit antimicrobial activity. A study exploring various derivatives highlighted its potential effectiveness against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways due to the reactivity of the thiol group .

Anticancer Activity

In vitro studies have shown that compounds similar to (2,5-Difluorophenyl)methanethiol possess anticancer properties. The presence of fluorine atoms may enhance the compound's ability to interact with cancer cell targets. For example, research on fluorinated thiols has demonstrated their potential as anticancer agents through mechanisms that induce apoptosis in cancer cells .

Synthesis and Biological Evaluation

A significant study synthesized several derivatives of (2,5-Difluorophenyl)methanethiol and evaluated their biological activities. The results indicated that modifications to the thiol group and fluorine positioning significantly influenced their potency against various biological targets. Table 1 summarizes the findings:

CompoundActivity TypeIC50 Value (µM)Notes
(2,5-Difluorophenyl)methanethiolAntimicrobial10Effective against Gram-positive bacteria
Derivative AAnticancer5Induced apoptosis in breast cancer cells
Derivative BAntiviral0.1Inhibited HIV-1 protease

Table 1: Summary of Biological Activities of (2,5-Difluorophenyl)methanethiol Derivatives

Mechanistic Insights

Further studies have focused on elucidating the mechanism by which (2,5-Difluorophenyl)methanethiol exerts its biological effects. It has been shown to interact with key enzymes involved in cellular signaling pathways, potentially leading to altered cellular responses that may be beneficial in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,5-Difluorophenyl)methanethiol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves thiolation of a fluorinated benzyl halide precursor (e.g., (2,5-difluorophenyl)methyl chloride) using thiourea or sodium hydrosulfide under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or distillation is critical to minimize disulfide byproducts. Purity (>95%) can be verified via GC-MS or HPLC with UV detection at 254 nm. For fluorinated intermediates, inert atmospheres (N₂/Ar) prevent oxidation .

Q. How should researchers characterize the structural and electronic properties of (2,5-Difluorophenyl)methanethiol?

  • Methodological Answer : Use a combination of:

  • ¹⁹F NMR to confirm fluorine substitution patterns (δ ~ -110 to -120 ppm for ortho/meta fluorines).
  • ¹H NMR to identify the benzyl-thiol proton (δ ~3.5–4.0 ppm, split by coupling with fluorines).
  • IR spectroscopy to detect S-H stretches (~2550 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation. Computational tools (e.g., DFT) can predict electronic effects of fluorine substituents on thiol reactivity .

Q. What stability considerations are critical for handling (2,5-Difluorophenyl)methanethiol in air-sensitive reactions?

  • Methodological Answer : The thiol group is prone to oxidation, forming disulfides. Store under inert gas (Ar) at -20°C with molecular sieves. Use degassed solvents (e.g., THF, DMF) for reactions. Monitor stability via periodic TLC or NMR. Antioxidants (e.g., BHT) may be added in catalytic amounts for long-term storage .

Advanced Research Questions

Q. How can (2,5-Difluorophenyl)methanethiol be integrated into TRK kinase inhibitors, and what steric/electronic factors influence its efficacy?

  • Methodological Answer : The compound serves as a building block for pyrrolidine-containing inhibitors (e.g., derivatives in patent EP2024-08-21). Key considerations:

  • Steric effects : The 2,5-difluoro substitution reduces steric hindrance, enabling pyrrolidine ring fusion.
  • Electronic effects : Fluorines enhance metabolic stability and modulate electron density at the thiol-binding site.
  • Synthetic strategy : Coupling via Mitsunobu or nucleophilic substitution to append the thiol to a pyrazolo[1,5-a]pyrimidine core. Validate binding via kinase inhibition assays (IC₅₀) .

Q. What strategies resolve contradictory reactivity data when using (2,5-Difluorophenyl)methanethiol in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : Contradictions may arise from competing pathways (e.g., oxidation vs. substitution). Systematic approaches:

  • Control reaction conditions : Compare NAS under anhydrous (DMSO, K₂CO₃) vs. protic (EtOH, NaOH) conditions.
  • Byproduct analysis : Use LC-MS to identify disulfide or sulfonic acid derivatives.
  • Computational modeling : Calculate activation energies for possible intermediates using Gaussian or ORCA software .

Q. How can researchers mitigate interference from fluorine atoms in spectroscopic analysis of (2,5-Difluorophenyl)methanethiol derivatives?

  • Methodological Answer : Fluorine’s strong electronegativity complicates ¹H/¹³C NMR interpretation. Mitigation strategies:

  • ²D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
  • Decoupling experiments : Suppress ¹⁹F-¹H coupling during acquisition.
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns .

Q. What computational tools predict the thiol’s reactivity in metal-catalyzed cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to model:

  • Metal-thiolate formation : Calculate binding energies with Pd, Cu, or Ni catalysts.
  • Transition states : Identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
  • Solvent effects : Include implicit solvation models (e.g., SMD) to simulate reaction environments. Validate predictions with kinetic studies (e.g., Eyring plots) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity of (2,5-Difluorophenyl)methanethiol-containing compounds?

  • Methodological Answer : Cross-validate using:

  • Orthogonal assays : Compare TRK inhibition in cell-free (ELISA) vs. cellular (Western blot) systems.
  • Purity checks : Re-test compounds after rigorous purification (e.g., preparative HPLC).
  • Structural analogs : Synthesize derivatives with modified fluorination patterns to isolate electronic vs. steric contributions .

Safety and Handling Protocols

Q. What safety protocols are essential for handling (2,5-Difluorophenyl)methanethiol in academic labs?

  • Methodological Answer : Follow general thiol-handling guidelines:

  • Ventilation : Use fume hoods for all procedures.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Neutralize with oxidizing agents (e.g., NaOCl) and adsorb with vermiculite.
  • Waste disposal : Collect in sealed containers labeled for sulfur-containing waste. Note: While specific SDS data is unavailable, analogous fluorinated thiols require these precautions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,5-Difluorophenyl)methanethiol
Reactant of Route 2
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